molecular formula C14H12O2 B14350647 4,8-Dimethyldibenzo[b,d]furan-1-ol CAS No. 90814-90-7

4,8-Dimethyldibenzo[b,d]furan-1-ol

Cat. No.: B14350647
CAS No.: 90814-90-7
M. Wt: 212.24 g/mol
InChI Key: GKIHNFBKSPIADW-UHFFFAOYSA-N
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Description

4,8-Dimethyldibenzo[b,d]furan-1-ol is a chemical compound belonging to the dibenzofuran family Dibenzofurans are aromatic compounds characterized by two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethyldibenzo[b,d]furan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Friedel-Crafts acylation followed by cyclization and subsequent hydroxylation. The reaction conditions often require the presence of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethyldibenzo[b,d]furan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various substituted dibenzofurans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,8-Dimethyldibenzo[b,d]furan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying aromaticity and reactivity.

    Biology: The compound’s derivatives have shown potential in biological assays, including antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,8-Dimethyldibenzo[b,d]furan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Usnic Acid: A lichen-derived compound with a similar dibenzofuran structure, known for its antimicrobial and anticancer properties.

    Dibenzofuran: The parent compound, which serves as a precursor for various derivatives, including 4,8-Dimethyldibenzo[b,d]furan-1-ol.

    Polychlorinated Dibenzofurans: Environmental pollutants with toxicological significance.

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and form biologically active derivatives makes it a valuable compound in research and industrial applications.

Properties

CAS No.

90814-90-7

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

4,8-dimethyldibenzofuran-1-ol

InChI

InChI=1S/C14H12O2/c1-8-3-6-12-10(7-8)13-11(15)5-4-9(2)14(13)16-12/h3-7,15H,1-2H3

InChI Key

GKIHNFBKSPIADW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=CC(=C23)O)C

Origin of Product

United States

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